molecular formula C8H13N3 B1457752 2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine CAS No. 933725-60-1

2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine

Cat. No. B1457752
M. Wt: 151.21 g/mol
InChI Key: ZOSKVIRKDRGEHE-UHFFFAOYSA-N
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Description

“2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine” is an imidazopyridine, a class of compounds that contain an imidazole ring fused with a pyridine moiety . Imidazopyridines are known to play a crucial role in numerous disease conditions and have been found in various classes of drugs .


Synthesis Analysis

The synthesis of “2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine” can be achieved by cyclization of histamine dihydrochloride and polyformaldehyde . It has been reported in the literature that it can be used to prepare Xa factor inhibitors and CDK inhibitors .


Molecular Structure Analysis

The molecular structure of “2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine” consists of an imidazole ring fused with a pyridine ring. This structural resemblance to purines has prompted biological investigations to assess their potential therapeutic significance .

Scientific Research Applications

Spectral Characteristics and Solvent Interactions

2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine and its derivatives have been studied for their spectral characteristics. The research indicates the importance of hydrogen bonding with protic solvents and the role of hydrogen bonding in dual emission processes. For instance, the compound 2-(4'-N,N-dimethylaminophenyl)imidazo[4,5-b]pyridine exhibited dual fluorescence induced by protic solvents due to hydrogen bonding. The study suggests that both the pyridyl nitrogen and the imidazole >NH hydrogen contribute to this dual emission process, with solvent pH affecting the emission wavelength (Mishra et al., 2013).

Antioxidant Activity

Novel derivatives of 5,7-dimethyl-3H-thiazolo[4,5-b]pyridine have been synthesized and evaluated for their antioxidant activities. The structural modifications introduced at the N3 and C6 positions led to the synthesis of compounds whose antioxidant activities were assessed in vitro. The evaluation method involved studying the scavenging effect on 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals (Chaban et al., 2013).

Synthesis and Characterization

Several studies have focused on synthesizing and characterizing various derivatives of 2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine. For instance, the synthesis of 1,3-dimethyl(5h,7h)imidazo(4,5-d)pyrimidine-2,4,6-trithione was achieved by a reaction involving carbon disulfide and 1,3-dimethyl-4-cyano-5-aminoimidazolidine-2-thione. This synthesis revealed an unusual reversible formation of the dimethylamine salt of the compound (Ojima & Inaba, 1979).

Structural Modifications and Biological Activities

The imidazo[4,5-b]pyridine ring system has been utilized in designing and synthesizing derivatives with potential biological activities, such as anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and proton pump inhibitor activities. The structural modifications of this scaffold have led to the discovery of novel therapeutic agents. This scaffold is present in various marketed preparations, indicating its significant role in medicinal chemistry (Deep et al., 2016).

properties

IUPAC Name

2,3-dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-6-10-7-3-4-9-5-8(7)11(6)2/h9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSKVIRKDRGEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine
Reactant of Route 2
2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine
Reactant of Route 3
2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine
Reactant of Route 4
Reactant of Route 4
2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine
Reactant of Route 5
2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine
Reactant of Route 6
2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine

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